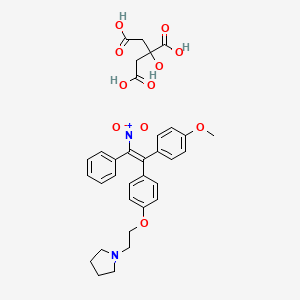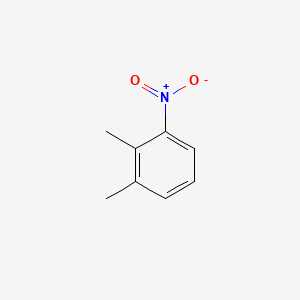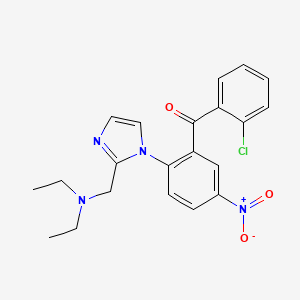
Prégabaline
Vue d'ensemble
Description
La prégabaline, commercialisée sous le nom de marque Lyrica entre autres, est un médicament anticonvulsivant, analgésique et anxiolytique. Elle est utilisée pour traiter l'épilepsie, la douleur neuropathique, la fibromyalgie, le syndrome des jambes sans repos, le sevrage aux opioïdes et le trouble anxieux généralisé . La this compound est un médicament gabapentinoïde, ce qui signifie qu'il s'agit d'un dérivé de l'acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur .
Mécanisme D'action
Target of Action
Pregabalin primarily targets the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . These subunits are auxiliary components of the high voltage-activated calcium channels and are encoded by four genes: α2δ1, α2δ-2, α2δ-3, and α2δ-4 . α2δ-1 and α2δ-2 are expressed in neurons as well as heart and skeletal muscle tissue .
Mode of Action
Pregabalin exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission . It is believed that the main action is exhibited specifically by its binding to the α2δ subunit of VDCCs, so that this binding modulates calcium influx at the nerve terminals, thereby inhibiting the release of excitatory neurotransmitters .
Biochemical Pathways
The α2δ-1 subunit has been implicated in neuropathic pain and it is upregulated in the dorsal root ganglia (DRG) and primary afferent nerve terminals following nerve injury . Pregabalin, by binding to these subunits, can control neuronal hyperexcitability . It is thus possible that pregabalin has different effects on excitatory compared to inhibitory neurons through a mechanism involving α2δ-1 and α2δ-2 subunits .
Pharmacokinetics
Pregabalin is rapidly absorbed after oral ingestion with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . The elimination half-life of pregabalin is between 4.5–7 hours . Pregabalin is excreted by the kidneys .
Result of Action
Pregabalin’s action results in the reduction of calcium-mediated neurotransmitter release, thereby reducing neuronal excitability . This leads to its effectiveness in suppressing seizures and managing pain . It is also suggested that pregabalin works by reducing insular glutamatergic activity, leading to a reduction of the increased functional connectivity seen between brain regions in chronic pain states .
Action Environment
The efficacy and stability of pregabalin’s action can be influenced by various environmental factors. For instance, the expression of α2δ-1 and α2δ-2 subunits can be upregulated following nerve injury . Additionally, the long-term use of high-dose pregabalin can lead to molecular and hormonal changes . .
Applications De Recherche Scientifique
Pregabalin has a wide range of scientific research applications. In medicine, it is used to manage neuropathic pain associated with diabetic peripheral neuropathy, postherpetic neuralgia, fibromyalgia, and spinal cord injury . It is also used as an adjunctive therapy for partial-onset seizures . In biology, pregabalin is studied for its effects on neurotransmitter release and its potential use in treating various neurological disorders . In industry, pregabalin is used in the development of new pharmaceuticals and as a model compound for studying the pharmacokinetics and pharmacodynamics of gabapentinoids .
Analyse Biochimique
Biochemical Properties
Pregabalin is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . It is believed to exert its effects by binding to the α2δ subunit of voltage-dependent calcium channels . This binding inhibits the influx of calcium at nerve terminals, thereby reducing the release of excitatory neurotransmitters .
Cellular Effects
Pregabalin has been shown to reduce synaptic release of neurotransmitters in selected CNS regions including the cortex, olfactory bulb, hypothalamus, amygdala, hippocampus, cerebellum, and dorsal horn of the spinal cord . It also affects chemicals in the brain that send pain signals across the nervous system . In addition, a concentration-dependent increase in the proliferation of human osteoblasts and mesenchymal stem cells was observed after treatment with pregabalin .
Molecular Mechanism
The molecular mechanism of pregabalin involves its high affinity for the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . By binding to these subunits, pregabalin reduces the availability of Ca2+ required for membrane fusion and exocytosis of neurotransmitters . This results in a reduction in the abnormal electrical activity in the brain, which can help manage conditions like neuropathic pain and epilepsy .
Temporal Effects in Laboratory Settings
Pregabalin’s effects can take a few weeks to manifest, with side effects usually being mild and going away by themselves . The most common side effects include feeling sleepy, dizziness, and headaches . In laboratory settings, pregabalin has been shown to attenuate nociceptive signals in a rat model of neuropathic pain .
Dosage Effects in Animal Models
In animal models, pregabalin has shown to attenuate mechanical, tactile, and heat hypersensitivity in rats with chronic constriction injury of the sciatic nerve and streptozotocin-induced diabetes . The effects of pregabalin can vary with different dosages. For instance, in clinical data, treatment with pregabalin at doses of 300 mg/day was found to be effective and well-tolerated in patients diagnosed with moderate diabetic polyneuropathy .
Metabolic Pathways
Pregabalin is not metabolized by the liver and does not affect the cytochrome P450 system . It is eliminated mostly by the kidney and is proportional to the creatinine clearance .
Transport and Distribution
Pregabalin is actively transported across the blood-brain barrier by LAT-1 . It is highly water-soluble and the volume of distribution is 0.5 L/kg . Peak cerebrospinal fluid levels take significantly longer to achieve than peak plasma levels .
Méthodes De Préparation
La prégabaline peut être synthétisée par différentes méthodes. Une méthode courante implique l'utilisation du cyanoacétamide comme matière première, qui subit des réactions de condensation et d'acétylation pour former l'anhydride 3-isobutylglutarique. Ce composé subit ensuite une réaction d'ouverture de cycle asymétrique en présence d'amines organiques et de méthanol pour produire l'acide ®-3-(2-(benzylthio)-2-yloxyethyl)-5-méthylhexanoïque, qui est ensuite traité pour produire la this compound . Les méthodes de production industrielle impliquent souvent la granulation, le mélange avec des excipients et le compactage pour produire la forme pharmaceutique finale .
Analyse Des Réactions Chimiques
La prégabaline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les amines organiques, le méthanol et l'hypochlorite de sodium . Les principaux produits formés à partir de ces réactions comprennent la this compound elle-même et ses dérivés, tels que la N-méthylthis compound .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique. En médecine, elle est utilisée pour gérer la douleur neuropathique associée à la neuropathie périphérique diabétique, à la névralgie post-herpétique, à la fibromyalgie et aux lésions de la moelle épinière . Elle est également utilisée comme traitement d'appoint des crises d'épilepsie partielles . En biologie, la this compound est étudiée pour ses effets sur la libération de neurotransmetteurs et son utilisation potentielle dans le traitement de divers troubles neurologiques . Dans l'industrie, la this compound est utilisée dans le développement de nouveaux produits pharmaceutiques et comme composé modèle pour étudier la pharmacocinétique et la pharmacodynamique des gabapentinoïdes .
Mécanisme d'action
La this compound exerce ses effets en se liant à la sous-unité alpha-2-delta des canaux calciques voltage-dépendants dans le système nerveux central . Cette liaison module l'afflux de calcium au niveau des terminaisons nerveuses, inhibant la libération de neurotransmetteurs excitateurs tels que le glutamate, la norépinéphrine, la sérotonine, la dopamine, la substance P et le peptide apparenté au gène de la calcitonine . Bien que structurellement apparentée au GABA, la this compound ne se lie pas aux récepteurs GABA ou aux benzodiazépines .
Comparaison Avec Des Composés Similaires
La prégabaline est souvent comparée à la gabapentine, un autre médicament gabapentinoïde. Les deux composés sont utilisés pour traiter des affections similaires, telles que la douleur neuropathique et l'épilepsie . la this compound a une biodisponibilité plus élevée et un profil pharmacocinétique plus prévisible que la gabapentine . D'autres composés similaires comprennent l'escitalopram, la duloxétine et la paroxétine, qui sont utilisés pour l'anxiété et le trouble anxieux généralisé . La this compound est unique par sa liaison spécifique à la sous-unité alpha-2-delta des canaux calciques voltage-dépendants, ce qui la distingue des autres médicaments .
Propriétés
IUPAC Name |
(3S)-3-(aminomethyl)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXYPKUFHZROOJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045950 | |
| Record name | Pregabalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pregabalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble, Freely soluble in water and both basic and acidic solutions, 1.13e+01 g/L | |
| Record name | Pregabalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PREGABALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pregabalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the mechanism of action has not been fully elucidated, studies involving structurally related drugs suggest that presynaptic binding of pregabalin to voltage-gated calcium channels is key to the antiseizure and antinociceptive effects observed in animal models. By binding presynaptically to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system, pregabalin modulates the release of several excitatory neurotransmitters including glutamate, substance-P, norepinephrine, and calcitonin gene related peptide. In addition, pregabalin prevents the alpha2-delta subunit from being trafficked from the dorsal root ganglia to the spinal dorsal horn, which may also contribute to the mechanism of action. Although pregabalin is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it does not bind directly to GABA or benzodiazepine receptors., Pregabalin is an anticonvulsant that is structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Pregabalin also has demonstrated analgesic activity. Although pregabalin was developed as a structural analog of GABA, the drug does not bind directly to GABA-A, GABA-B, or benzodiazepine receptors; does not augment GABA-A responses in cultured neurons; and does not alter brain concentrations of GABA in rats or affect GABA uptake or degradation. However, in cultured neurons, prolonged application of pregabalin increases the density of GABA transporter protein and increases the rate of functional GABA transport., Pregabalin binds with high affinity to the alpha2-delta site (an auxiliary subunit of voltage-gated calcium channels) in CNS tissues. ... In vitro, pregabalin reduces the calcium-dependent release of several neurotransmitters, including glutamate, norepinephrine, and substance P, possibly by modulation of calcium channel function., Pregabalin does not block sodium channels, is not active at opiate receptors, and does not alter cyclooxygenase enzyme activity. It is inactive at serotonin and dopamine receptors and does not inhibit dopamine, serotonin, or noradrenaline reuptake., Pregabalin is a potent ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system that exhibits potent anticonvulsant, analgesic, and anxiolytic activity in a range of animal models. ... Potent binding to the alpha-2-delta site reduces depolarization-induced calcium influx with a consequential modulation in excitatory neurotransmitter release. Pregabalin has no demonstrated effects on GABAergic mechanisms. ..., For more Mechanism of Action (Complete) data for PREGABALIN (6 total), please visit the HSDB record page. | |
| Record name | Pregabalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PREGABALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
148553-50-8 | |
| Record name | Pregabalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148553-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregabalin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregabalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pregabalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREGABALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55JG375S6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PREGABALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pregabalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186-188 °C | |
| Record name | Pregabalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PREGABALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid](/img/structure/B1678991.png)

![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)
![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)










